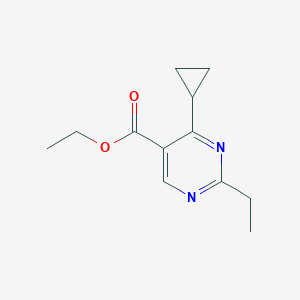

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a cyclopropyl substituent at position 4 and an ethyl group at position 2 of the heterocyclic ring. The ester functional group at position 5 enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. Pyrimidine derivatives are widely studied for their biological activity, particularly in kinase inhibition and antimicrobial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol and heated to reflux for several hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves bulk synthesis using similar reaction conditions as described above. The scalability of the process is achieved by optimizing reaction parameters and using industrial-grade equipment for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

Scientific Research Applications of Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate

This compound is a pyrimidine derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. The compound's structure features a pyrimidine ring with an ethyl group at the 2-position, a cyclopropyl group at the 4-position, and a carboxylate group at the 5-position, contributing to its reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing complex molecules and studying reaction mechanisms. It is also involved in developing new synthetic methodologies. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations, often employing catalysts and controlled reaction conditions. Copper-catalyzed reactions have been successfully used to produce pyrimidine derivatives with high efficiency.

Biology

This compound is investigated for its potential biological activities, such as antimicrobial or antiviral properties. Research indicates that derivatives of similar compounds exhibit antimicrobial activity, with studies showing that pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Medicine

This compound is explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities. It has been evaluated for anticancer properties, with in vitro studies demonstrating its ability to inhibit essential kinases involved in cancer cell proliferation. Compounds structurally related to this derivative have been found to inhibit PfGSK3 and PfPK6 kinases, showing potency against malaria parasites, which may also translate to anticancer applications. Similar pyrimidine derivatives have also shown promise in anti-inflammatory applications by inhibiting COX-2 enzyme activity.

Industry

This compound is utilized in developing new materials and chemical processes. It is also used in producing agrochemicals, dyes, and other specialty chemicals.

Structure-Activity Relationship (SAR)

SAR studies of pyrimidine derivatives have shown that modifications at various positions on the pyrimidine ring can significantly influence biological activity. For instance, the presence of cyclopropyl and ethyl groups has been associated with enhanced potency against specific biological targets.

SAR Studies of Pyrimidine Compounds

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | PfGSK3 | 698 ± 66 | Significant inhibitor of plasmodial kinases |

| Compound B | NAPE-PLD | Not determined | Selective inhibitor affecting lipid metabolism |

| This compound | Cytochrome P450 | TBD | Potential modulator of drug metabolism |

Case Studies

Inhibition of Plasmodial Kinases: Research has highlighted the importance of targeting kinases such as PfGSK3 and PfPK6 in malaria treatment. Compounds structurally similar to this compound have demonstrated inhibitory effects on these kinases, suggesting that further investigations into this compound may yield promising results in antimalarial therapies.

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes such as inflammation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 4 of the pyrimidine ring critically influence molecular weight, solubility, and reactivity. Key analogs include:

Key Observations:

- Cyclopropyl vs.

- Ethyl vs. Bulkier Groups : The ethyl group at position 2 reduces steric hindrance compared to isopropyl or phenyl, favoring solubility in organic solvents.

- Electron-Withdrawing Effects : Chloro and methylthio groups at position 4 enhance electrophilicity, making these analogs more reactive in nucleophilic substitutions than the cyclopropyl variant.

Spectroscopic and Structural Analysis

NMR data for analogs reveal substituent-dependent shifts:

- Ethyl 2-phenylpyrimidine-5-carboxylate (4c) :

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate :

The cyclopropyl group in the target compound is expected to downfield-shift adjacent protons due to ring strain, while the ethyl group would exhibit characteristic triplet splitting (~δ 1.2–1.4 ppm).

Biological Activity

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2O2 and a molecular weight of approximately 220.27 g/mol. The compound features a pyrimidine ring with an ethyl group at the 2-position, a cyclopropyl group at the 4-position, and a carboxylate group at the 5-position. These structural characteristics contribute to its reactivity and biological activity, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant biological activity through enzyme inhibition. One of the primary targets identified is the cytochrome P450 enzyme family, which plays a crucial role in drug metabolism. Inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs, highlighting the compound's potential as a lead in drug development.

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives have shown that modifications at various positions on the pyrimidine ring can significantly influence biological activity. For instance, the presence of cyclopropyl and ethyl groups has been associated with enhanced potency against specific biological targets . The following table summarizes key findings from SAR studies related to similar pyrimidine compounds:

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | PfGSK3 | 698 ± 66 | Significant inhibitor of plasmodial kinases |

| Compound B | NAPE-PLD | Not determined | Selective inhibitor affecting lipid metabolism |

| This compound | Cytochrome P450 | TBD | Potential modulator of drug metabolism |

Case Studies

- Inhibition of Plasmodial Kinases : Research has highlighted the importance of targeting kinases such as PfGSK3 and PfPK6 in malaria treatment. Compounds structurally similar to this compound have demonstrated inhibitory effects on these kinases, suggesting that further investigations into this compound may yield promising results in antimalarial therapies .

- NAPE-PLD Inhibition : Another study focused on inhibitors of NAPE-PLD, an enzyme involved in lipid signaling pathways. Compounds with similar structural motifs were shown to modulate emotional behavior in animal models by altering lipid mediator levels in the brain. This suggests that this compound could also have implications in neuropharmacology .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Various methods have been explored to optimize yield and purity, often employing catalysts and controlled reaction conditions. For example, copper-catalyzed reactions have been successfully used to produce pyrimidine derivatives with high efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition and subsequent pyrimidine ring assembly using Biginelli-like reactions or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Reaction optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., THF or DMF), and temperature gradients to minimize side products. Characterization via NMR (¹H/¹³C) and LC-MS is critical for purity validation .

- Key Parameters : Yield improvements (40–60%) are achieved by inert atmosphere control and stoichiometric balancing of cyclopropane precursors .

Q. How is this compound characterized structurally, and what spectroscopic techniques are prioritized?

- Methodology : X-ray crystallography (using SHELX software for refinement ) resolves stereochemistry, while ¹H/¹³C NMR identifies substituent environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm). IR spectroscopy confirms ester carbonyl stretches (~1700 cm⁻¹) and pyrimidine ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the primary reactivity patterns of the pyrimidine core and ester group in this compound?

- Methodology : The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (C2/C4), while the ester group is susceptible to hydrolysis (acid/base-mediated) or transesterification. Reactivity studies use kinetic monitoring via HPLC or in-situ IR to track intermediate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data and spectroscopic assignments for derivatives of this compound?

- Methodology : Discrepancies between calculated (DFT) and experimental NMR shifts arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to probe conformational flexibility. For crystallographic ambiguities, employ twin refinement in SHELXL and validate with Hirshfeld surface analysis .

Q. What experimental design strategies optimize enantioselective synthesis of chiral analogs?

- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) direct stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or optical rotation. Computational modeling (e.g., Gaussian) predicts transition states to guide catalyst selection .

Q. How do electronic and steric effects of the cyclopropyl and ethyl substituents influence biological activity in drug discovery pipelines?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., replacing cyclopropyl with phenyl). Assess bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with Hammett σ values or steric maps (Taft parameters). Molecular docking (AutoDock Vina) predicts binding modes to targets like acetylcholinesterase .

Q. What computational approaches predict metabolic stability and toxicity profiles of this compound?

- Methodology : Use QSAR models (e.g., SwissADME) to estimate metabolic pathways (e.g., cytochrome P450 interactions). MD simulations (AMBER/GROMACS) assess membrane permeability. Toxicity is screened via in silico platforms (e.g., ProTox-II) for hepatotoxicity and mutagenicity .

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-3-10-13-7-9(12(15)16-4-2)11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

PTMIGKVVZAPWBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C(=N1)C2CC2)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.